molecular formula C8H7N3O2 B131653 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-06-3

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No. B131653
M. Wt: 177.16 g/mol
InChI Key: WWJQZVUJFGDORP-UHFFFAOYSA-N
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Description

The compound of interest, 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, is a derivative of the pyridopyrazine dione family. This class of compounds has been the subject of various synthetic strategies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

Several methods have been developed for synthesizing pyridopyrazine diones. One approach involves a one-pot synthesis from 6-hydroxypicolinic acids via a coupling/cyclization reaction, which proceeds under mild conditions and yields good results . Another method describes the synthesis of pyrrolo[1,2-a]pyrazine diones from Ugi adducts through a two-step process involving acid-mediated cyclization followed by gold(I)-catalyzed annulation, which allows for the formation of densely functionalized compounds . Additionally, a unique Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones, which is a notable example of this type of preparation .

Molecular Structure Analysis

The molecular structures of pyridopyrazine diones have been confirmed through various analytical techniques, including single crystal X-ray structure analysis. This analysis has provided unambiguous confirmation of the molecular structures of synthesized compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyridopyrazine diones includes their ability to undergo further functionalization. For instance, the synthesis of derivatives with a chiral substituent at the nitrogen atom has been achieved through a sequence of reactions including nucleophilic substitution, reduction, acylation, and intramolecular cyclization . Moreover, the synthesis of methyl pyrazolo[3,4-b]pyridine-5-carboxylates from related tetrahydropyridine carboxylates has been demonstrated, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrazine diones are influenced by their molecular structure. For example, the presence of substituents and the nature of these groups can significantly affect the solubility, stability, and reactivity of these compounds. The synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds from tetrafluoropyridine derivatives has shown that the electronic nature of the substituents at the 4-position of the pyridine ring plays a critical role in the formation of ring-fused products .

Scientific Research Applications

Cancer Treatment and KRAS Inhibition

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as KRAS covalent inhibitors, showing promise for treating cancer and diseases associated with KRAS activity (De, 2022).

Potential Ligands for GABA Receptor

Derivatives of 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been investigated as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).

Analgesic Effects and DAAO Inhibition

The compound 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, a derivative, has been evaluated for its potential as a d-amino acid oxidase inhibitor, showing analgesic effects and potential for treating chronic pain (Xie et al., 2016).

Stabilization of Covalent Dihydrates

The role of trifluoromethyl groups in stabilizing covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines, including 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives, has been explored (Cushman, Wong, & Bacher, 1986).

Bioactive Metabolites in Actinobacteria

Bioactive metabolites, including a cyclic dipeptide related to 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, have been identified in Streptomyces sp., showing cytotoxic activity (Sobolevskaya et al., 2008).

Future Directions

The future directions for the study of “6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione” and similar compounds are likely to involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as pharmaceuticals and organic synthesis .

properties

IUPAC Name

6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQZVUJFGDORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445655
Record name 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

CAS RN

144435-06-3
Record name 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Xie, J Lu, J Xie, J Cui, TF Li, YC Wang, Y Chen… - European Journal of …, 2016 - Elsevier
A series of 5-azaquinoxaline-2,3-dione derivatives were synthesized and evaluated on d-amino acid oxidase (DAAO) inhibition as potential α-hydroxylactam-based inhibitors. The …
Number of citations: 7 www.sciencedirect.com

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